molecular formula C15H24O2 B126864 1-((2-Ethylhexyl)oxy)-4-methoxybenzene CAS No. 146370-51-6

1-((2-Ethylhexyl)oxy)-4-methoxybenzene

Cat. No. B126864
CAS RN: 146370-51-6
M. Wt: 236.35 g/mol
InChI Key: IMRTUSZHEQXAFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to improve yields and selectivity. For instance, the synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones as described in the second paper involves a palladium-catalyzed dearomative arylation/oxidation reaction, which is a sophisticated method that could potentially be adapted for the synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene . The first paper discusses the identification of impurities in a 1,2-diethoxybenzene sample, which suggests that careful analysis is required to ensure the purity of synthesized compounds .

Molecular Structure Analysis

The third paper provides a detailed analysis of the molecular structure of a solvated compound using X-ray crystallography and AM1 molecular orbital methods . This type of analysis is crucial for understanding the conformation and geometry of organic molecules, which in turn affects their reactivity and physical properties. Although the compound studied is different, the methods described could be applied to determine the structure of this compound.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of this compound. However, the synthesis paper and the impurity identification paper imply that organic compounds can undergo a variety of reactions, and their reactivity can be influenced by the presence of functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of this compound, they do highlight the importance of understanding these properties in the context of organic chemistry. The identification of impurities and the structural analysis suggest that properties such as solubility, boiling point, and stability are key to the practical use and analysis of organic compounds. The methods used in these papers could be employed to study the physical and chemical properties of this compound.

Scientific Research Applications

Oxidation Processes

  • Oxidation Kinetics: A study investigated the kinetics of free-radical chain oxidation of derivatives of methoxybenzene, which can help in understanding the oxidation behavior of similar compounds like 1-((2-Ethylhexyl)oxy)-4-methoxybenzene (Zawadiak et al., 2003).

Polymerization and Material Science

  • Fluorene-Based Copolymers: A study on the synthesis of copolymers involving fluorene and methoxybenzene derivatives shows their potential in creating materials with unique photoluminescence and electroluminescence properties (Cho et al., 2002).
  • Polymerization Catalysis: Research into the homo- and copolymerization of aromatic diynes, including methoxybenzene derivatives, explores their potential in creating π-conjugated polymers, relevant for material science applications (Pasquini et al., 2009).
  • Electrochemical Copolymerization: Studies on electrochemical copolymerization involving methoxybenzene derivatives help in understanding the potential of these compounds in developing new polymeric materials (Huang et al., 2012).

Environmental and Analytical Chemistry

  • Environmental Analysis: The detection of volatile methoxybenzene compounds in grains, which helps in understanding the off-odor properties, provides insights into environmental and agricultural applications (Seitz & Ram, 2000).
  • Chemical Degradation Studies: Investigation of the degradation of sunscreen agents containing methoxybenzene derivatives in the presence of sodium hypochlorite provides crucial insights into environmental degradation processes (Gackowska et al., 2015).

Molecular Interaction Studies

  • Molecular Encapsulation: Research on the guest-induced assembly of molecules, including methoxybenzene derivatives, into heterodimeric capsules via hydrogen bonds, offers insights into molecular encapsulation and interaction mechanisms (Kobayashi et al., 2003).

Energy Storage and Electronics

  • Redox Flow Batteries: A study on annulated dialkoxybenzenes as catholyte materials in non-aqueous redox flow batteries highlights the application of methoxybenzene derivatives in energy storage technologies (Zhang et al., 2017).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action for this compound .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for “1-((2-Ethylhexyl)oxy)-4-methoxybenzene” would depend on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields such as materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

1-(2-ethylhexoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-4-6-7-13(5-2)12-17-15-10-8-14(16-3)9-11-15/h8-11,13H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRTUSZHEQXAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391618
Record name 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146370-51-6
Record name 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium metal (6.50 g, 283 mmol) was dissolved in dry methanol (100 ml) under Ar to give a 2.5M solution of sodium methoxide. A solution of 4-methoxyphenol (29.3 g, 236 mmol) in dry methanol (150 ml) was added and this mixture was heated to reflux for 30 min. After cooling to room temperature, a solution of 1-bromo-2-ethylhexane (46.5 g, 259 mmol) in dry methanol (150 ml) was added dropwise. The mixture was then heated to reflux for 18 hours. The solvent was removed in vacuo, the residue dissolved in ether (200 ml), washed with dilute aqueous sodium hydroxide (500 ml ) and water (500 ml ), dried over MgSO4 and concentrated in vacuo again. Distillation at 120° C./0.1 mm Hg afforded 24.2 g (43%) 1-methoxy-4-(2'-ethylhexyloxy)benzene.
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-methoxyphenol (100.0 g, 0.8 mol), dry potassium carbonate (166.7 g, 1.2 mol), acetonitrile (800 mL), and 2-ethylhexyl bromide (173.8 g, 0.9 mol) was stirred mechanically and heated at reflux for 4 days. After cooling, the mixture was diluted with water (1.5 L), and then the organic phase was separated. The aqueous layer was extracted with hexane, and the combined organic layers were washed two times with 1.0 M NaOH and water. After drying over MgSO4, the solvent was removed under reduced pressure to give an orange oil. The crude product was distilled under reduced pressure to give 152 g (80%) of a clear oil. (bp 135-138° C. at 0.4 mmHg).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
166.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
173.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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